
(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide is a useful research compound. Its molecular formula is C16H19N3O3 and its molecular weight is 301.346. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Intramolecular Cyclization and Derivatives Synthesis
Intramolecular cyclization processes involving derivatives similar to the specified compound, such as alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates, have been explored. These processes yield various dihydrothiopyranofurans depending on the substituent's placement on the furan ring. Such cyclization leads to the formation of complex systems like annelated dihydrothieno[3,4-c]furans, indicating the potential for creating structurally diverse molecules for further chemical applications (Pevzner, 2021).
Green Chemistry Synthesis and Fungal Biotransformation
The synthesis of related compounds, such as E-2-cyano-3-(furan-2-yl) acrylamide, under green chemistry conditions using microwave radiation and fungal strains for ene-reduction showcases the environmentally friendly approaches in synthesizing and modifying such molecules. This research highlights the role of biological systems in chemical synthesis, potentially leading to novel pharmaceuticals or materials with specific chirality or functionality (Jimenez et al., 2019).
Polymerization Mechanisms
Studies have investigated the polymerization mechanisms of acrylamide derivatives, shedding light on the interactions between different monomers and the resulting polymeric materials. Such research provides insights into the synthesis of novel polymeric materials with potential applications in various fields, including materials science and engineering (Yamashita et al., 1984).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3/c20-16(7-6-14-5-3-9-21-14)18-13-10-17-19(11-13)12-15-4-1-2-8-22-15/h3,5-7,9-11,15H,1-2,4,8,12H2,(H,18,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRRFKGFJNPVHSU-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCOC(C1)CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

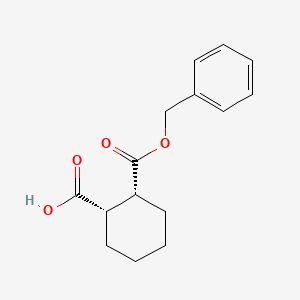
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579264.png)
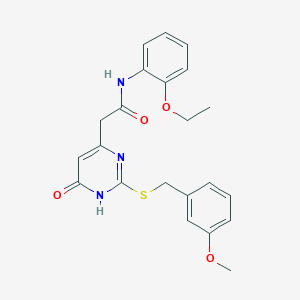
![3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2579267.png)
![7-bromo-4-(2,4-dinitrobenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2579268.png)


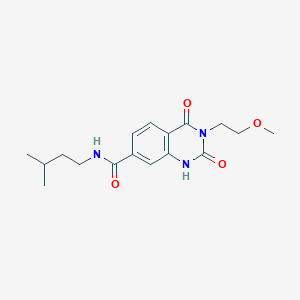
![6-Tert-butyl-2-[1-(2,5-dimethoxybenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2579273.png)
![2-Fluoro-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzenesulfonamide](/img/structure/B2579275.png)
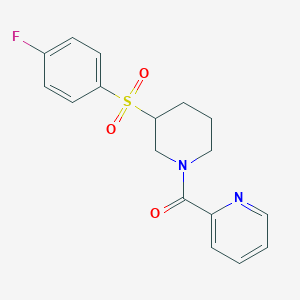
![Thieno[3,2-c]pyridin-4(5H)-one, 7-chloro-](/img/structure/B2579278.png)
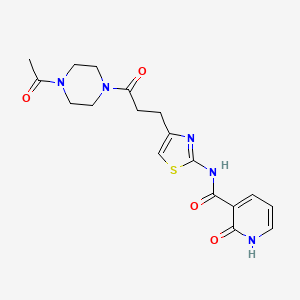
![3-cyclopentyl-7-{[4-(methylthio)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2579282.png)